(-)-Isocorypalmine

Beschreibung

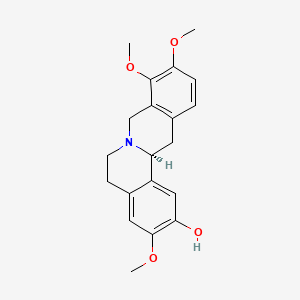

Structure

3D Structure

Eigenschaften

IUPAC Name |

(13aS)-3,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-17(22)19(24-2)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFKJOFJHSVROC-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964043 | |

| Record name | 3,9,10-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-34-1 | |

| Record name | (-)-Tetrahydrocolumbamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocorypalmine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9,10-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCORYPALMINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX470OL19D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Isocorypalmine: A Technical Guide on its Mechanism of Action

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Isocorypalmine (l-ICP), also known as (S)-Tetrahydrocolumbamine, is a bioactive isoquinoline (B145761) alkaloid isolated from plants of the Corydalis genus, such as Corydalis yanhusuo[1][2][3]. Extensive pharmacological studies have identified its core mechanism of action as a multifaceted modulator of the dopaminergic system. Unlike many dopaminergic agents that act as simple agonists or antagonists, l-ICP exhibits a complex profile, functioning as a partial agonist at D1-like dopamine (B1211576) receptors and an antagonist at D2-like dopamine receptors[1]. This dual activity allows it to finely tune dopaminergic neurotransmission, suggesting therapeutic potential in conditions characterized by dopamine dysregulation, such as substance use disorders[1]. This document provides a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Dopamine Receptor Modulation

The primary pharmacological activity of this compound is centered on its interaction with dopamine receptors, which are critical G protein-coupled receptors (GPCRs) in the central nervous system. Screening against over 40 potential molecular targets revealed that l-ICP's affinity is largely specific to dopamine receptors. Its action is dichotomous, depending on the receptor subtype.

-

D1-like Receptors (D1 & D5): At these receptors, which are typically coupled to the Gαs/olf subunit to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, l-ICP acts as a high-affinity partial agonist . A partial agonist binds to and activates the receptor but has only partial efficacy relative to a full agonist. This allows l-ICP to provide a baseline level of D1-like receptor stimulation without inducing the maximal downstream response.

-

D2-like Receptors (D2, D3 & D4): For this receptor family, which couples to the Gαi/o subunit to inhibit adenylyl cyclase and decrease cAMP levels, l-ICP functions as a moderate-affinity antagonist . As an antagonist, it binds to the receptor but does not provoke the intracellular response, thereby blocking the effects of the endogenous ligand, dopamine.

This dual-action mechanism—simultaneously enhancing basal D1 signaling while inhibiting D2 signaling—positions l-ICP as a unique modulator of brain dopamine activity.

Quantitative Pharmacological Data

The affinity and functional activity of this compound at human dopamine receptors have been quantified through various in vitro assays. The data below summarizes its binding affinity (Ki) and functional efficacy.

| Target Receptor | Receptor Family | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Dopamine D1 | D1-like (Gαs) | 134 ± 15 | Partial Agonist | |

| Dopamine D5 | D1-like (Gαs) | 163 ± 27 | Partial Agonist | |

| Dopamine D2 | D2-like (Gαi/o) | 433 ± 46 | Antagonist | |

| Dopamine D3 | D2-like (Gαi/o) | 391 ± 58 | Antagonist | |

| Dopamine D4 | D2-like (Gαi/o) | 573 ± 71 | Antagonist |

Table 1: Summary of this compound's activity at human dopamine receptors.

Experimental Protocols

The characterization of this compound's mechanism of action relies on established in vitro pharmacological assays. Below are the detailed methodologies for key experiments.

Cell Culture for Receptor Expression

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express individual human dopamine receptor subtypes (D1, D2, D3, D4, or D5) were utilized.

-

Culture Medium: Cells were grown in Minimum Essential Medium (MEM) supplemented with 10% fetal calf serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Maintenance: Cultures were maintained in a humidified atmosphere of 5% CO2 and 95% air at 37°C. To ensure continued expression of the target receptors, selective antibiotics (e.g., 100 µg/mL hygromycin and 15 µg/mL blasticidin) were included in the growth medium.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Membrane Preparation: Cultured HEK293 cells expressing the target receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

-

Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [³H]SCH23390 for D1 receptors or [³H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction is allowed to reach equilibrium at a controlled temperature (e.g., room temperature for 60-90 minutes).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand. The filters are then washed quickly with ice-cold buffer.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate competition curves, from which the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Functional Assay

This assay measures the functional consequence of receptor activation (G protein activation) and is used to distinguish between agonists, antagonists, and inverse agonists.

-

Assay Components: The reaction mixture includes cell membranes expressing the target receptor (e.g., D2, D3, or D4), [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and the test compound(s).

-

Agonist Mode: To determine agonist activity, membranes are incubated with varying concentrations of this compound. An increase in [³⁵S]GTPγS binding indicates G protein activation and agonist activity.

-

Antagonist Mode: To determine antagonist activity, membranes are pre-incubated with a fixed concentration of this compound, followed by the addition of a dose-response curve of a known agonist (e.g., dopamine). A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

-

Incubation: The mixture is incubated at 30°C for 60 minutes.

-

Separation & Quantification: The reaction is stopped by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: Data are analyzed to determine Emax (maximal effect) and EC50 (concentration for 50% of maximal effect) values.

References

- 1. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isocorypalmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. isocorypalmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Unveiling (-)-Isocorypalmine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isocorypalmine, a tetracyclic isoquinoline (B145761) alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its interaction with dopamine (B1211576) receptors. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and purification. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Corydalis and Stephania genera of the Papaveraceae and Menispermaceae families, respectively. These plants have a long history of use in traditional medicine, particularly in Asia.

Primary Plant Sources:

-

Corydalis yanhusuo (Yan Hu Suo): The dried tubers of this plant are a well-documented and significant source of this compound.[1][2][3] C. yanhusuo is officially listed in the Chinese Pharmacopoeia for its analgesic and blood-circulating properties.

-

Corydalis chaerophylla : The crude base fraction of this species has been shown to contain this compound.[4]

-

Corydalis ambigua : This species is another recognized source of various isoquinoline alkaloids, including this compound.

-

Stephania intermedia : This plant is also a known source of tetrahydroprotoberberine alkaloids, the class to which this compound belongs.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction method employed. The following table summarizes available quantitative data from scientific literature.

| Plant Source | Plant Part | Extraction/Analysis Method | This compound Content | Reference |

| Corydalis yanhusuo | Tubers | 70% Aqueous Acetone (B3395972) Extraction followed by Silica (B1680970) Gel Chromatography | 15 mg isolated from 30 kg of dried tubers | [1] |

| Corydalis yanhusuo | Tubers | Optimized Reflux Extraction with 70% Ethanol (pH 10) followed by Macroporous Resin Purification | The enantiomer, (R)-(+)-corypalmine, was found to be 2.37% of the total alkaloid product (which was >50% of the final purified extract). | |

| Corydalis yanhusuo | Tuber Extract | HPLC-ESI-MS/MS | 8.79 mg/g in the extract |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatography. Below are detailed methodologies compiled from various studies.

General Extraction and Fractionation

This initial step aims to obtain a crude alkaloid extract from the plant material.

Protocol:

-

Plant Material Preparation: Dried tubers of Corydalis yanhusuo (30 kg) are powdered.

-

Solvent Extraction: The powdered material is extracted three times with 70% aqueous acetone at room temperature.

-

Concentration: The resulting solution is evaporated under reduced pressure to yield a crude residue (approximately 2.2 kg).

-

Sequential Solvent Fractionation: A portion of the crude extract (200 g) is subjected to sequential extraction with solvents of increasing polarity: hexane (B92381), ethyl acetate, butanol, and methanol (B129727). This separates the components based on their solubility.

Purification by Silica Gel Column Chromatography

This is a common method for separating individual alkaloids from the fractionated extracts.

Protocol:

-

Column Preparation: A silica gel column (100 g) is prepared.

-

Sample Loading: A combined fraction from the hexane, ethyl acetate, and butanol extractions (3 g) is loaded onto the column.

-

Elution: The column is eluted with a gradient of increasing methanol (MeOH) in dichloromethane (B109758) (CH₂Cl₂). The following solvent ratios are used sequentially: 10:1, 5:1, 3:1, 1:1, and 1:2 (CH₂Cl₂:MeOH).

-

Fraction Collection and Further Purification: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fraction A, containing this compound, is further purified on another silica gel column using a hexane and acetone gradient to yield the pure compound.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique that avoids the use of solid supports, thus preventing irreversible adsorption of the sample.

Protocol:

-

Solvent System Selection: A two-phase solvent system is selected based on the partition coefficient of the target alkaloids. For the separation of alkaloids from Corydalis species, a system composed of n-butanol-ethyl acetate-water-formic acid (5:1:5:0.01) can be utilized.

-

HSCCC Operation: The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC instrument.

-

Elution and Fraction Collection: The mobile phase is pumped through the column, and fractions are collected based on the elution profile monitored by a UV detector.

-

Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity this compound, preparative HPLC is a powerful tool.

Protocol:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile). The gradient can range from 5:95 to 50:50 (water:acetonitrile).

-

Detection: The eluent is monitored using a UV detector, typically at 235 nm.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Solvent Evaporation: The solvent is removed from the collected fractions to yield the purified compound.

Signaling Pathway of this compound

This compound exerts its pharmacological effects primarily through its interaction with the dopaminergic system. It acts as a ligand for dopamine receptors, exhibiting a mixed agonist/antagonist profile. This interaction is central to its potential therapeutic applications.

Caption: this compound's interaction with dopamine receptors.

Experimental Workflow Overview

The overall process from plant material to pure this compound can be visualized as a sequential workflow.

Caption: General workflow for isolating this compound.

Conclusion

This technical guide has outlined the primary natural sources of this compound and provided a compilation of detailed experimental protocols for its isolation and purification. The presented data and methodologies offer a solid foundation for researchers to efficiently obtain this promising bioactive compound for further pharmacological investigation and potential drug development. The elucidation of its interaction with dopamine receptors underscores its significance as a lead compound for neurological and psychiatric research.

References

- 1. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholarly Article or Book Chapter | Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor | ID: 6m311x97r | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. Isoquinoline alkaloids isolated from Corydalis yanhusuo and their binding affinities at the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Isocorypalmine: Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isocorypalmine, a protoberberine alkaloid, has garnered significant attention within the scientific community for its unique pharmacological profile, particularly its interactions with dopamine (B1211576) receptors. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and multifaceted biological activities of this compound. Detailed experimental protocols for its isolation and synthesis are provided, alongside a thorough examination of its mechanism of action, supported by quantitative data and visual representations of key signaling pathways. This document aims to serve as a critical resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

Key milestones in the scientific understanding of this compound include its identification in various Corydalis species such as Corydalis chaerophylla and Corydalis yanhusuo. More recent research has focused on elucidating its pharmacological properties, leading to its characterization as a potent dopamine receptor ligand with potential therapeutic applications in treating conditions such as cocaine addiction.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₃NO₄ |

| Molecular Weight | 341.40 g/mol |

| Appearance | Solid |

| CAS Number | 483-34-1 |

| Synonyms | (S)-Tetrahydrocolumbamine, l-Isocorypalmine |

Experimental Protocols

Isolation of this compound from Corydalis yanhusuo

This protocol outlines a typical bioactivity-guided fractionation method for the isolation of this compound from the dried tubers of Corydalis yanhusuo.

3.1.1. Extraction

-

Powder the dried tubers of C. yanhusuo.

-

Extract the powdered material three times with 70% aqueous acetone (B3395972) at room temperature.

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude residue.

3.1.2. Fractionation

-

Subject the crude extract to sequential extraction with hexane, ethyl acetate, and butanol.

-

Combine the hexane, ethyl acetate, and butanol extracts.

-

Chromatograph the combined extracts over a silica (B1680970) gel column.

-

Elute the column with a gradient of increasing methanol (B129727) in dichloromethane (B109758) (e.g., from 10:1 to 1:2 CH₂Cl₂:MeOH) to yield several fractions.

3.1.3. Purification

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine fractions containing this compound.

-

Further purify the combined fractions by repeated column chromatography on silica gel.

-

Final purification can be achieved by recrystallization from a suitable solvent such as methanol to yield pure this compound.

Semi-Synthesis of this compound from l-Tetrahydropalmatine

This compound can be synthesized from the more readily available l-tetrahydropalmatine via selective demethylation.

-

Dissolve l-tetrahydropalmatine in dichloromethane (CH₂Cl₂) and cool the solution to -78 °C.

-

Slowly add a solution of boron tribromide (BBr₃) in CH₂Cl₂ to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

-

Dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of CH₂Cl₂ and methanol (e.g., 20:1) as the eluent to afford this compound.

Total Synthesis of (±)-Isocorypalmine

A divergent route for the synthesis of racemic (±)-isocorypalmine has been reported, starting from commercially available materials. The key steps involve the formation of a diester intermediate, followed by a series of reactions to construct the tetracyclic protoberberine core. This method provides a versatile platform for the synthesis of various 9,10-oxygenated tetrahydroprotoberberines.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its interaction with the dopaminergic system being the most extensively studied.

Interaction with Dopamine Receptors

This compound is a potent ligand for all five dopamine receptor subtypes (D₁, D₂, D₃, D₄, and D₅). It displays a unique functional profile, acting as a partial agonist at D₁ and D₅ receptors and an antagonist at D₂, D₃, and D₄ receptors.[1]

Table 1: Binding Affinities (Kᵢ) of this compound for Human Dopamine Receptors [1]

| Receptor | Kᵢ (nM) |

| D₁ | 6.2 |

| D₂ | 41.8 |

| D₃ | 37.3 |

| D₄ | 77.4 |

| D₅ | 9.5 |

Table 2: Functional Activity of this compound at Human D₁ and D₅ Receptors [1]

| Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Dopamine) |

| D₁ | 25.7 | 53.5 |

| D₅ | 19.5 | 68.4 |

Dopamine Receptor Signaling Pathways

The dual activity of this compound on dopamine receptors suggests a complex modulation of downstream signaling cascades.

-

D₁/D₅ Receptor Partial Agonism: Activation of D₁-like receptors (D₁ and D₅) typically leads to the stimulation of adenylyl cyclase (AC) via Gαs/olf coupling. This increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32), leading to the modulation of gene expression and neuronal excitability.

-

D₂/D₃/D₄ Receptor Antagonism: D₂-like receptors (D₂, D₃, and D₄) are coupled to Gαi/o proteins. Their activation typically inhibits adenylyl cyclase, leading to decreased cAMP and PKA activity. By acting as an antagonist at these receptors, this compound blocks the inhibitory effects of dopamine on this pathway. D₂-like receptor activation can also lead to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.

Effects on Cocaine-Induced Behaviors

Preclinical studies in mice have demonstrated that this compound can attenuate the behavioral effects of cocaine.[1] It has been shown to reduce cocaine-induced hyperlocomotion and the development of locomotor sensitization.[1] Furthermore, this compound blocks the rewarding effects of cocaine as measured by the conditioned place preference (CPP) paradigm. These findings suggest that its unique dual action on dopamine receptors may be beneficial in the treatment of cocaine addiction.

Table 3: Effect of l-Isocorypalmine on Cocaine-Induced Locomotor Activity in Mice

| Treatment Group | Locomotor Activity (Arbitrary Units) |

| Vehicle + Saline | Baseline |

| Vehicle + Cocaine (20 mg/kg) | Significant Increase |

| l-ICP (10 mg/kg) + Cocaine (20 mg/kg) | Significantly Reduced vs. Vehicle + Cocaine |

Other Biological Activities

In addition to its effects on the dopaminergic system, this compound has been reported to possess other biological activities:

-

Antifungal Activity: this compound has demonstrated significant antifungal activity against various phytopathogenic fungi. It has been shown to inhibit the spore germination of fungi such as Curvularia penniseti, Curvularia sp., and Colletotrichum gloeosporioides.

-

Anti-inflammatory Activity: As a constituent of Corydalis species, which are known for their anti-inflammatory properties, this compound is believed to contribute to these effects. The anti-inflammatory actions of related alkaloids often involve the modulation of key signaling pathways such as NF-κB and MAPK.

-

Cytotoxic Activity: Some studies have investigated the cytotoxic effects of protoberberine alkaloids against various cancer cell lines. While specific data for this compound is limited, related compounds have shown promise in this area.

Future Directions

This compound represents a promising lead compound for the development of novel therapeutics, particularly for substance use disorders. Future research should focus on:

-

Enantioselective Total Synthesis: The development of an efficient and scalable enantioselective total synthesis of this compound is crucial for its further preclinical and potential clinical development.

-

Pharmacokinetic and Toxicological Studies: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are necessary to evaluate its drug-like properties and safety profile.

-

Elucidation of Broader Biological Activities: Further investigation into its anti-inflammatory, anticancer, and antimicrobial properties could reveal additional therapeutic applications.

-

Clinical Trials: Based on promising preclinical data, well-designed clinical trials are warranted to assess the efficacy and safety of this compound in human subjects, particularly for the treatment of cocaine addiction.

Conclusion

This compound is a fascinating natural product with a rich history and a promising future. Its unique dual-action on dopamine receptors provides a novel mechanism for the potential treatment of cocaine addiction and possibly other neurological and psychiatric disorders. The detailed experimental protocols and comprehensive biological data presented in this guide are intended to facilitate further research and development of this intriguing alkaloid. Continued investigation into its synthesis, pharmacology, and therapeutic potential is highly encouraged and holds the promise of delivering new and effective medicines.

References

An In-Depth Technical Guide to the Pharmacological Properties of (-)-Isocorypalmine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isocorypalmine is a bioactive isoquinoline (B145761) alkaloid and a principal metabolite of l-tetrahydropalmatine (l-THP), a compound with a long history of use in traditional Chinese medicine.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its well-characterized interactions with dopamine (B1211576) receptors. This document synthesizes current knowledge on its receptor binding affinities, functional activities, and the downstream signaling pathways it modulates. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. Quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Introduction

This compound has emerged as a compound of significant interest due to its unique pharmacological profile, particularly its dual action on dopamine receptor subtypes.[2] As a metabolite of l-THP, understanding its specific contributions to the overall pharmacological effects of its parent compound is crucial.[3] This guide aims to provide a detailed technical resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Pharmacodynamics: Mechanism of Action

The primary pharmacological activity of this compound is centered on its interaction with the dopaminergic system. It exhibits a distinct profile as a partial agonist at D1-like (D1 and D5) dopamine receptors and an antagonist at D2-like (D2, D3, and D4) dopamine receptors.[4]

Dopamine Receptor Binding Affinities

This compound demonstrates high affinity for all five dopamine receptor subtypes. The binding affinities (Ki) have been determined through competitive radioligand binding assays.

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| D1 | [3H]SCH23390 | 6.2 | [1] |

| D2 | [3H]N-methylspiperone | 41.8 | |

| D3 | [3H]N-methylspiperone | 37.3 | |

| D4 | [3H]N-methylspiperone | 77.4 | |

| D5 | [3H]SCH23390 | 9.5 |

Functional Activity at Dopamine Receptors

Functional assays have elucidated the distinct actions of this compound at D1-like and D2-like receptors.

At D1 and D5 receptors, which are coupled to Gs proteins, this compound acts as a partial agonist, stimulating the production of cyclic AMP (cAMP). The efficacy of this compound at the D1 receptor is dependent on the receptor expression level.

| Receptor | Assay | Parameter | Value | Reference |

| D1 (high expression) | cAMP Accumulation | EC50 | 39 nM | |

| Emax | 85% of Dopamine | |||

| D1 (moderate expression) | cAMP Accumulation | EC50 | 263 nM | |

| Emax | 34% of Dopamine | |||

| D5 | cAMP Accumulation | EC50 | 20 nM | |

| Emax | 65% of Dopamine |

For D2, D3, and D4 receptors, which are coupled to Gi/o proteins, this compound functions as an antagonist. It inhibits the dopamine-induced increase in [35S]GTPγS binding.

Signaling Pathways

The dual functionality of this compound results in the modulation of distinct downstream signaling cascades. As a partial agonist at D1/D5 receptors, it activates the Gs-adenylyl cyclase-cAMP pathway. Conversely, as an antagonist at D2/D3/D4 receptors, it blocks the Gi/o-mediated inhibition of adenylyl cyclase.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in rats have shown that this compound is rapidly distributed and eliminated from plasma. It exhibits linear dynamics within a dose range of 7.5-15 mg/kg. The compound is extensively metabolized, with 21 metabolites identified in rat urine, plasma, and feces. The primary metabolic pathways include oxidation, dehydrogenation, demethylation, sulfate (B86663) conjugation, and glucuronide conjugation, with glucuronidation being the major route.

In Vivo Pharmacology

In vivo studies in mice have demonstrated that this compound can inhibit spontaneous locomotor activity. Furthermore, it has been shown to reduce cocaine-induced locomotor hyperactivity and sensitization, as well as block the acquisition of cocaine-induced conditioned place preference (CPP), suggesting potential therapeutic applications in substance use disorders.

Safety and Off-Target Effects

A comprehensive safety pharmacology profile for this compound is not yet publicly available. Standard safety assessments would typically include evaluations of its effects on the central nervous, cardiovascular (including hERG channel assays), and respiratory systems.

Screening against a panel of over 40 other receptors and transporters at a concentration of 10 μM revealed no significant binding, suggesting a high degree of selectivity for dopamine receptors at this concentration. The parent compound, l-tetrahydropalmatine, has a long history of clinical use in China and is generally considered safe, though concerns about potential liver toxicity with some herbal preparations containing it have been noted.

Detailed Experimental Protocols

In Vitro Assays

This protocol describes a competitive binding assay to determine the affinity of this compound for dopamine receptor subtypes.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human D1, D2, D3, D4, or D5 receptors.

-

Radioligands: [3H]SCH23390 (for D1 and D5), [3H]N-methylspiperone (for D2, D3, and D4).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.

-

For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., (+)-butaclamol).

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

This protocol measures the effect of this compound on cAMP production in cells expressing D1-like receptors.

-

Materials:

-

HEK293 cells stably expressing human D1 or D5 receptors.

-

This compound.

-

Dopamine (as a full agonist control).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

Cell culture medium and reagents.

-

-

Procedure:

-

Plate the cells in a suitable multi-well plate and allow them to adhere.

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

-

Add varying concentrations of this compound or dopamine to the wells.

-

Incubate for a specified time at 37°C to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Generate dose-response curves and calculate EC50 and Emax values.

-

This functional assay is used to assess the antagonist activity of this compound at D2-like receptors.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing human D2, D3, or D4 receptors.

-

[35S]GTPγS.

-

GDP.

-

Dopamine.

-

This compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Other reagents as for the radioligand binding assay.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, GDP, and varying concentrations of this compound.

-

Add a fixed concentration of dopamine to stimulate the receptor.

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration.

-

Measure the radioactivity on the filters.

-

Determine the ability of this compound to inhibit the dopamine-stimulated [35S]GTPγS binding and calculate its IC50 value.

-

Conclusion

This compound is a promising pharmacological agent with a well-defined mechanism of action primarily targeting the dopaminergic system. Its dual role as a partial agonist at D1-like receptors and an antagonist at D2-like receptors presents a unique profile for potential therapeutic interventions, particularly in neuropsychiatric disorders such as substance use disorders. This technical guide provides a solid foundation of its pharmacological properties and detailed experimental methodologies to support further investigation into its clinical potential. Future research should focus on a comprehensive safety pharmacology assessment to pave the way for clinical development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. L-Tetrahydropalamatine: A Potential New Medication for the Treatment of Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. l-Isocorypalmine reduces behavioral sensitization and rewarding effects of cocaine in mice by acting on dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Isocorypalmine: A Comprehensive Technical Guide to its Interaction with Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isocorypalmine (l-ICP) is a mono-demethylated analog of l-tetrahydropalmatine (l-THP) isolated from the plant Corydalis yanhusuo. It has garnered significant interest within the scientific community for its unique pharmacological profile as a dopamine (B1211576) receptor ligand. This document provides an in-depth technical overview of this compound's binding affinities and functional activities at the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5). The data presented herein is crucial for researchers and drug development professionals exploring the therapeutic potential of this compound in indications such as substance use disorders and other neurological conditions.

Quantitative Data Summary

The interaction of this compound with human dopamine receptors expressed in HEK293 cells has been characterized through comprehensive radioligand binding and functional assays. The following tables summarize the key quantitative data, showcasing l-ICP's distinct profile as a high-affinity D1/D5 partial agonist and a moderate-affinity D2/D3/D4 antagonist.[1]

Table 1: Binding Affinities (Ki) of this compound at Human Dopamine Receptors [2]

| Receptor Subtype | Radioligand | Ki (nM) |

| D1 | [3H]SCH23390 | 5.1 - 6.2 |

| D2 | [3H]Raclopride | 41.8 |

| D3 | [3H]Raclopride | 37.3 |

| D4 | [3H]Spiperone | 77.4 |

| D5 | [3H]SCH23390 | 9.5 |

Table 2: Functional Activity (EC50 and Emax) of this compound at Human D1 and D5 Dopamine Receptors [2]

| Receptor Subtype | Assay Type | EC50 (nM) | Emax (% of Dopamine) |

| D1 (high expression) | cAMP Accumulation | 25.7 | 78.4 |

| D1 (moderate expression) | cAMP Accumulation | 19.5 | 52.1 |

| D5 | cAMP Accumulation | 38.9 | 71.3 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Competition Binding Assays

This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for the human dopamine D1, D2, D3, D4, and D5 receptors.

a. Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing one of the five human dopamine receptor subtypes are cultured to confluency.

-

Cells are harvested and homogenized in an ice-cold membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in the assay buffer.

-

Protein concentration is determined using a standard method like the Bradford assay.

b. Assay Procedure:

-

The binding assay is conducted in a 96-well plate format.

-

Each well contains the cell membrane preparation, a specific radioligand, and varying concentrations of this compound.

-

For D1 and D5 receptors: [3H]-SCH23390 is used as the radioligand.

-

For D2 and D3 receptors: [3H]-Raclopride is used as the radioligand.

-

For D4 receptors: [3H]-Spiperone is used as the radioligand.

-

Total binding is determined in the absence of any competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol (B65202) for D2/D3/D4 or 1 µM SCH23390 for D1/D5).

-

The plates are incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

c. Harvesting and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

d. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

This protocol determines the partial agonist activity of this compound at the Gs-coupled D1 and D5 receptors by measuring the accumulation of cyclic AMP (cAMP).

a. Cell Culture:

-

HEK293 cells stably expressing either the human D1 or D5 dopamine receptor are seeded in multi-well plates and grown to a suitable confluency.

b. Assay Procedure:

-

The cell culture medium is removed, and the cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for a short period (e.g., 30 minutes) to prevent the degradation of cAMP.

-

Cells are then stimulated with varying concentrations of this compound or a full agonist (dopamine) for a defined period (e.g., 15-30 minutes) at 37°C.

c. Quantification of cAMP:

-

The reaction is terminated, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a commercially available cAMP assay kit, often based on principles like competitive enzyme immunoassay (EIA) or homogeneous time-resolved fluorescence (HTRF).

d. Data Analysis:

-

The concentration-response curves for this compound and dopamine are plotted.

-

The EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximal effect, expressed as a percentage of the maximal effect of dopamine) for this compound are determined from these curves.

This protocol determines the antagonist activity of this compound at the Gi-coupled D2, D3, and D4 receptors by measuring the inhibition of agonist-stimulated [35S]GTPγS binding.

a. Membrane Preparation:

-

Membranes are prepared from HEK293 cells stably expressing the human D2, D3, or D4 receptor, as described in the radioligand binding assay protocol.

b. Assay Procedure:

-

The assay is performed in a 96-well plate.

-

Cell membranes are incubated with a fixed concentration of a known dopamine agonist (e.g., quinpirole) to stimulate G-protein activation, in the presence of varying concentrations of this compound.

-

[35S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction mixture. Upon G-protein activation, GDP is exchanged for GTP (or [35S]GTPγS), which can be measured.

-

The incubation is carried out for a specific time (e.g., 60 minutes) at 30°C.

c. Harvesting and Quantification:

-

The reaction is stopped by rapid filtration through glass fiber filters.

-

The filters are washed to remove unbound [35S]GTPγS.

-

The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.

d. Data Analysis:

-

The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is determined.

-

The IC50 value for this inhibition is calculated.

-

To determine the antagonist equilibrium constant (KB), a Schild analysis can be performed by generating agonist concentration-response curves in the presence of several fixed concentrations of this compound.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: D1/D5 receptor partial agonism by this compound.

Caption: D2/D3/D4 receptor antagonism by this compound.

Caption: Workflow for Radioligand Competition Binding Assay.

Caption: Workflow for cAMP Accumulation Functional Assay.

Conclusion

This compound exhibits a compelling and distinct pharmacological profile at dopamine receptors. Its high-affinity partial agonism at D1 and D5 receptors, coupled with its moderate-affinity antagonism at D2, D3, and D4 receptors, suggests a multifaceted mechanism of action.[1][2] This profile may offer a unique therapeutic advantage, potentially modulating dopaminergic neurotransmission in a more nuanced manner than traditional dopamine receptor ligands. The detailed data and protocols provided in this guide serve as a valuable resource for the scientific community to further investigate the therapeutic potential of this compound and its analogs in various neurological and psychiatric disorders.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Tetrahydroprotoberberine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of tetrahydroprotoberberine (THPB) alkaloids, a significant class of benzylisoquinoline alkaloids (BIAs) with diverse pharmacological activities. The pathway commences with the aromatic amino acid L-tyrosine and proceeds through a series of enzymatic transformations to yield the core THPB scaffold, which is then further diversified. This document details the key enzymes, their quantitative characteristics, and the experimental protocols for their study, offering a valuable resource for metabolic engineering, synthetic biology, and drug discovery endeavors.

The Core Biosynthetic Pathway: From L-Tyrosine to the Tetrahydroprotoberberine Scaffold

The biosynthesis of THPB alkaloids is a multi-step process involving a cascade of enzymatic reactions primarily localized in the plant cell's cytoplasm and endoplasmic reticulum. The pathway can be broadly divided into three key stages: the formation of the central precursor (S)-reticuline, the synthesis of the protoberberine ring system to form (S)-scoulerine, and the subsequent modifications of the scoulerine (B1208951) backbone to generate a variety of THPB alkaloids.

The initial steps involve the conversion of L-tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). Dopamine is synthesized from L-tyrosine via hydroxylation to L-DOPA by tyrosine hydroxylase, followed by decarboxylation by DOPA decarboxylase.[1] The condensation of dopamine and 4-HPAA is catalyzed by norcoclaurine synthase (NCS), the first committed step in BIA biosynthesis, yielding (S)-norcoclaurine.[2]

A series of methylations and a hydroxylation, catalyzed by specific O-methyltransferases (OMTs), an N-methyltransferase (NMT), and a cytochrome P450 monooxygenase, convert (S)-norcoclaurine to the pivotal intermediate (S)-reticuline.[3] (S)-Reticuline stands at a critical branch point in BIA metabolism.[4]

The formation of the characteristic four-ring structure of THPBs is initiated by the berberine (B55584) bridge enzyme (BBE), a flavin-dependent oxidase. BBE catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," resulting in the formation of (S)-scoulerine, the first protoberberine alkaloid.[2]

Following the formation of (S)-scoulerine, a variety of THPB alkaloids are generated through the action of several modifying enzymes, primarily O-methyltransferases. For instance, (S)-scoulerine 9-O-methyltransferase (SOMT) catalyzes the methylation of (S)-scoulerine at the 9-hydroxyl group to produce (S)-tetrahydrocolumbamine. Further enzymatic modifications lead to the synthesis of other THPBs like tetrahydropalmatine (B600727) and corydalmine. The final step in the formation of some related protoberberine alkaloids (not THPBs) involves the oxidation of the tetrahydroprotoberberine ring system by tetrahydroprotoberberine oxidase (THBO).

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and specificity of the enzymatic reactions in the THPB biosynthesis pathway are critical for the production of these alkaloids. The following tables summarize the available quantitative data for some of the key enzymes involved.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹M⁻¹) | Optimal pH | Optimal Temperature (°C) | Source Organism | Citation |

| Tetrahydroprotoberberine N-methyltransferase (TNMT) | (S)-Stylopine | ~15 | ~0.8 | 48,000 | 8.0 | 30 | Glaucium flavum | |

| (S)-Tetrahydropalmatine (THP) | ~30 | ~0.4 | 13,500 | 8.0 | 30 | Glaucium flavum | ||

| S-adenosylmethionine (SAM) | 138 | 0.72 | 5,200 | 8.0 | 30 | Glaucium flavum | ||

| (S)-scoulerine 9-O-methyltransferase (SOMT) | (S)-scoulerine | - | - | - | 8.9 | - | Berberis species | |

| (S)-tetrahydroprotoberberine oxidase (THBO) | (S)-scoulerine | 25 | - | - | 8.9 | - | Berberis wilsoniae | |

| (S)-norreticuline | 150 | - | - | 8.9 | - | Berberis wilsoniae |

Note: The kinetic parameters for TNMT are approximate due to substrate inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of THPB biosynthesis.

Berberine Bridge Enzyme (BBE) Activity Assay

This HPLC-based assay measures the conversion of (S)-reticuline to (S)-scoulerine.

Materials:

-

Enzyme: Purified or crude BBE extract

-

Substrate: (R,S)-reticuline

-

Buffer: 50 mM CHES, pH 9.0

-

Quenching solution: 1 N NaOH

-

Neutralizing solution: 1 N acetic acid

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing 50 mM CHES buffer (pH 9.0) and varying concentrations of (R,S)-reticuline (e.g., 0.19–6.0 µM).

-

Pre-incubate the reaction mixture at 25 °C.

-

Initiate the reaction by adding the BBE enzyme (e.g., 0.5 nM final concentration).

-

At specific time intervals (e.g., 40 s to 20 min), quench the reaction by adding an equal volume of 1 N NaOH.

-

Neutralize the quenched reaction mixture with 1 N acetic acid.

-

Analyze the formation of (S)-scoulerine by HPLC. Monitor the absorbance at a suitable wavelength (e.g., 280 nm).

-

Calculate the initial reaction velocity from the amount of product formed over time.

Heterologous Expression and Purification of (S)-scoulerine 9-O-methyltransferase (SOMT) in E. coli

This protocol describes the expression and purification of a recombinant O-methyltransferase.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the SOMT gene with a purification tag (e.g., His-tag, GST-tag)

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole)

-

Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)

-

Wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration)

-

Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM)

Procedure:

-

Transform the E. coli expression strain with the expression vector containing the SOMT gene.

-

Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37 °C.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37 °C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.1-1 mM final concentration) and continue to grow the culture at a lower temperature (e.g., 18-25 °C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto the pre-equilibrated affinity chromatography column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the tagged SOMT protein with elution buffer.

-

Analyze the purity of the eluted protein by SDS-PAGE.

HPLC Analysis of Tetrahydroprotoberberine Alkaloids

This method can be used for the separation and quantification of various THPB alkaloids.

Materials:

-

HPLC system with a C18 column and a photodiode array (PDA) or UV detector.

-

Mobile phase A: Water with 0.1% (v/v) trifluoroacetic acid (TFA) or formic acid.

-

Mobile phase B: Acetonitrile (MeCN) with 0.1% (v/v) TFA or formic acid.

-

Standards of the THPB alkaloids of interest.

Procedure:

-

Prepare samples by dissolving them in a suitable solvent (e.g., methanol).

-

Set up the HPLC system with a C18 column.

-

Use a gradient elution program. An example gradient is as follows:

-

Start with a low percentage of mobile phase B (e.g., 10%).

-

Linearly increase the percentage of mobile phase B to a higher concentration (e.g., 70-100%) over a set period (e.g., 15-30 minutes).

-

Hold at the high concentration for a few minutes.

-

Return to the initial conditions and re-equilibrate the column.

-

-

Set the detector to monitor at a wavelength where the alkaloids have strong absorbance (e.g., 280 nm).

-

Inject the samples and standards.

-

Identify and quantify the alkaloids by comparing their retention times and peak areas with those of the standards.

Visualizing the Biosynthetic Network

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway of THPB alkaloids and a typical experimental workflow for enzyme characterization.

Caption: Biosynthesis pathway of tetrahydroprotoberberine alkaloids.

Caption: Experimental workflow for enzyme characterization.

References

- 1. droracle.ai [droracle.ai]

- 2. Isolation and Characterization of the Genes Involved in the Berberine Synthesis Pathway in Asian Blue Cohosh, Caulophyllum robustum [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure–function studies of tetrahydroprotoberberine N-methyltransferase reveal the molecular basis of stereoselective substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Isocorypalmine: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Evaluation of a Promising Dopamine (B1211576) Receptor Ligand.

This technical guide provides a comprehensive overview of (-)-Isocorypalmine, an isoquinoline (B145761) alkaloid with significant potential in drug development, particularly in the context of neurological and psychiatric disorders. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical identity, biological targets, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as L-Isocorypalmine or (S)-Tetrahydrocolumbamine, is a natural product isolated from plants of the Corydalis species.[1] Its chemical identity is defined by the following nomenclature and identifiers:

| Identifier | Value |

| IUPAC Name | (13aS)-5,8,13,13a-tetrahydro-3,9,10-trimethoxy-6H-dibenzo[a,g]quinolizin-2-ol |

| CAS Number | 483-34-1[2][3] |

| Molecular Formula | C₂₀H₂₃NO₄[3] |

| Molecular Weight | 341.4 g/mol [3] |

| Synonyms | L-Isocorypalmine, (S)-Isocorypalmine, Tetrahydrocolumbamine |

| InChI Key | KDFKJOFJHSVROC-INIZCTEOSA-N |

Biological Activity and Quantitative Data

This compound exhibits a distinct pharmacological profile, primarily acting as a ligand for dopamine receptors. It has been identified as a high-affinity partial agonist of D1 and D5 receptors and a moderate-affinity antagonist of D2, D3, and D4 receptors. This dual action makes it a molecule of interest for conditions involving dysregulated dopaminergic neurotransmission, such as cocaine addiction.

Dopamine Receptor Binding Affinities

The binding affinities of this compound for human dopamine D1-5 receptors have been determined through competitive radioligand binding assays.

| Receptor Subtype | Kᵢ (nM) |

| Dopamine D₁ | 6.2 |

| Dopamine D₂ | 41.8 |

| Dopamine D₃ | 37.3 |

| Dopamine D₄ | 77.4 |

| Dopamine D₅ | 9.5 |

Functional Activity at Dopamine Receptors

The functional activity of this compound has been characterized, revealing its partial agonist activity at D1-like receptors. The potency (EC₅₀) and efficacy (Eₘₐₓ) are dependent on the receptor expression levels.

| Receptor & Expression Level | EC₅₀ (nM) | Eₘₐₓ (% of Dopamine) |

| Dopamine D₁ (High) | 39 | 85% |

| Dopamine D₁ (Moderate) | 263 | 34% |

Cytotoxic and Antifungal Activity

In addition to its effects on dopamine receptors, this compound has demonstrated cytotoxic effects against several cancer cell lines and antifungal properties.

| Activity | Cell Line / Organism | IC₅₀ (µM) / MIC (µg/mL) |

| Cytotoxicity | A549 (Lung Carcinoma) | 67.32 µM |

| SKOV3 (Ovarian Cancer) | 47.37 µM | |

| SK-MEL-2 (Melanoma) | 47.66 µM | |

| HCT15 (Colon Cancer) | 67.32 µM | |

| Antifungal | Candida albicans | 40-320 µg/mL |

| Candida glabrata | 40-320 µg/mL | |

| Candida krusei | 40-320 µg/mL | |

| Candida parapsilosis | 40-320 µg/mL | |

| Cryptococcus neoformans | 40-320 µg/mL |

Signaling Pathways of this compound

This compound exerts its biological effects by modulating distinct dopamine receptor signaling cascades. As a partial agonist at D1 and D5 receptors, it stimulates the Gαs/olf protein pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Conversely, as an antagonist at D2, D3, and D4 receptors, it blocks the inhibitory effect of dopamine on adenylyl cyclase, which is mediated by the Gαi/o protein.

References

Methodological & Application

Application Notes and Protocols: A Divergent Synthesis of (±)-Isocorypalmine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a divergent synthetic route for the preparation of (±)-isocorypalmine, a tetrahydroprotoberberine (THPB) alkaloid with potential therapeutic applications, including as an anti-cocaine therapeutic.[1][2] This strategy employs a versatile amide intermediate that can be divergently converted to either (±)-isocorypalmine or the related 8-oxoprotoberberine alkaloid, oxypalmatine (B169944).[1][3] The synthesis commences from 4-bromo-1-hydroxy-2-methoxybenzene and proceeds through a key diester intermediate.[1] The overall yield for (±)-isocorypalmine is 23%, and for oxypalmatine, it is 22%. This methodology provides a practical approach for accessing 9,10-oxygenated THPBs, which can be challenging to synthesize via traditional Mannich reactions.

Introduction

Tetrahydroprotoberberine (THPB) alkaloids represent a significant class of isoquinoline (B145761) alkaloids that exhibit a wide range of biological activities, including antimicrobial, antitumor, and antifungal properties. Furthermore, their interaction with central nervous system receptors, particularly dopamine (B1211576) receptors, has positioned them as promising candidates for the development of antipsychotic agents. (-)-Isocorypalmine, a naturally occurring THPB, has garnered attention for its ability to reduce the rewarding effects of cocaine in animal models, highlighting its potential in addiction therapy.

Traditional synthetic approaches to 9,10-oxygenated THPBs are often lengthy and problematic, especially on a larger scale. The divergent route presented here offers an efficient alternative, utilizing a common amide precursor for the synthesis of multiple alkaloid scaffolds.

Divergent Synthetic Pathway

The divergent synthesis of (±)-isocorypalmine and oxypalmatine originates from a common amide precursor (17). This intermediate undergoes a Bischler-Napieralski cyclization followed by reduction to yield the tetrahydroprotoberberine scaffold of (±)-isocorypalmine. Alternatively, manipulation of the oxidation state of the intermediate imine leads to the 8-oxoprotoberberine structure of oxypalmatine.

Caption: Divergent synthesis of (±)-isocorypalmine and oxypalmatine from a common amide intermediate.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of (±)-isocorypalmine.

| Step | Product | Starting Material | Yield (%) |

| Protection | 4-Bromo-1-(ethoxymethoxy)-2-methoxybenzene (13) | 4-Bromo-2-methoxyphenol (B1221611) | 98 |

| Malonate Alkylation | Diester (14) | Compound 13 | 54 |

| Saponification | Diacid (15) | Diester (14) | 95 |

| Amide Coupling | Amide (17) | Diacid (15) | Not specified |

| Bischler-Napieralski/Reduction | 8-Oxotetrahydroprotoberberine (18) | Amide (17) | Not specified |

| Methylation | Isocorypalmine Precursor (19) | Compound 18 | Not specified |

| Reduction/Deprotection | (±)-Isocorypalmine | Compound 19 | Not specified |

| Overall Yield | (±)-Isocorypalmine | 4-Bromo-2-methoxyphenol | 23 |

| Overall Yield (Divergent) | Oxypalmatine | 4-Bromo-2-methoxyphenol | 22 |

Experimental Protocols

General Experimental Workflow

The synthesis involves a series of standard organic chemistry reactions. A general workflow for a typical reaction step is outlined below.

Caption: General laboratory workflow for a synthetic step.

Synthesis of 4-Bromo-1-(ethoxymethoxy)-2-methoxybenzene (13)

To a solution of 4-bromo-2-methoxyphenol (10.0 g, 49.2 mmol) in dichloromethane (B109758) (150 mL) at 0 °C, N,N-diisopropylethylamine (12.8 mL, 73.8 mmol) was added. Bromomethyl ethyl ether (6.6 mL, 59.1 mmol) was then added dropwise to the solution at 0 °C. The solution was allowed to stir at room temperature for 1 hour. The reaction mixture was washed with 0.1 N HCl (120 mL). The organic layers were combined, dried over sodium sulfate, and evaporated to dryness to give compound 13 (10.1 g, 98%) as a brownish oil, which was used in the subsequent reaction without further purification.

Synthesis of Dimethyl 2-(4-(ethoxymethoxy)-3-methoxyphenyl)malonate (14)

To a solution of diisopropylamine (B44863) (6.4 mL, 46.0 mmol) in dry THF (50 mL) at -78 °C, n-butyllithium (2.5 M in hexanes, 18.4 mL, 46.0 mmol) was added dropwise. The mixture was stirred at -78 °C for 30 minutes. A solution of 4-bromo-1-(ethoxymethoxy)-2-methoxybenzene (13) (10.0 g, 38.3 mmol) in dry THF (50 mL) was added. After 45 minutes, the reaction mixture was quenched with a saturated solution of ammonium (B1175870) chloride. THF was evaporated, and the crude mixture was extracted with dichloromethane (4 x 100 mL). The solvent was reduced in vacuo, and the crude product was purified via flash chromatography on silica (B1680970) gel (10% acetone/hexanes) to afford compound 14 (6.5 g, 54%) as a yellowish oil.

Synthesis of 2-(4-(Ethoxymethoxy)-3-methoxy-2-(methoxycarbonyl)phenyl)acetic acid (15)

Compound 14 (5.8 g, 18 mmol) and potassium carbonate (5.1 g, 37 mmol) were refluxed in a 1:1 water/methanol (B129727) mixture (150 mL) for 1 hour. The methanol was evaporated, and the crude mixture was acidified with 0.1 N HCl. The solution was extracted with ethyl acetate (B1210297) (3 x 100 mL) and dried over sodium sulfate. Filtration and evaporation of the ethyl acetate extract afforded compound 15 (5.2 g, 95%) as a yellowish oil.

Key Divergent Step: Bischler-Napieralski Cyclization of Amide (17)

The key amide precursor (17) is subjected to Bischler-Napieralski cyclization using POCl₃ in acetonitrile. This reaction fortuitously leads to the simultaneous removal of the ethoxymethyl protecting group. The resulting unstable imine intermediate is then immediately treated with a reducing agent.

-

For (±)-Isocorypalmine Synthesis: The intermediate imine is reduced with sodium borohydride (B1222165) (NaBH₄) to yield the 8-oxotetrahydroprotoberberine 18. This is followed by methylation of the C10 phenol (B47542) to give precursor 19. Subsequent reduction of the 8-oxo group with lithium aluminum hydride (LAH) and debenzylation with concentrated HCl affords (±)-isocorypalmine.

Conclusion

The described divergent synthetic route provides an effective and adaptable method for the synthesis of (±)-isocorypalmine and related alkaloids. The use of a common intermediate allows for the efficient production of multiple complex molecules, which is highly advantageous for chemical library generation and structure-activity relationship studies in drug discovery. The protocols provided are based on high-yielding and standard chemical transformations, making this synthetic strategy accessible to researchers in the field.

References

Enantioselective Synthesis of (-)-Isocorypalmine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isocorypalmine, a tetrahydroprotoberberine alkaloid, has garnered significant interest due to its potential pharmacological activities. Its chiral nature necessitates precise stereochemical control during synthesis to ensure the desired therapeutic effects. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, primarily focusing on a robust and widely applicable method: the asymmetric transfer hydrogenation of a prochiral enamine precursor using a chiral ruthenium catalyst. This approach offers high enantioselectivity and good yields, making it a practical route for obtaining the desired (S)-enantiomer.

Introduction

The asymmetric synthesis of complex chiral molecules is a cornerstone of modern drug discovery and development. Tetrahydroprotoberberine alkaloids, including this compound, represent a class of natural products with a broad spectrum of biological activities. The therapeutic efficacy of these compounds is often confined to a single enantiomer, highlighting the critical need for enantioselective synthetic strategies. Several methods can be employed for asymmetric synthesis, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis. Among these, catalytic asymmetric synthesis is highly attractive due to its efficiency and atom economy.[1][2]

For the synthesis of tetrahydroprotoberberine alkaloids, two primary strategies have emerged for introducing chirality: an early-stage asymmetric reaction or a late-stage asymmetric transformation. A particularly successful late-stage approach involves the asymmetric hydrogenation of a cyclic enamine precursor, often catalyzed by chiral ruthenium complexes developed by Noyori and his coworkers.[3][4][5] This method has been successfully applied to the synthesis of structurally related alkaloids, such as (S)-isocorydine, demonstrating its potential for the synthesis of this compound.

Key Synthetic Strategy: Asymmetric Transfer Hydrogenation

The recommended strategy for the enantioselective synthesis of this compound involves the asymmetric transfer hydrogenation of the corresponding dihydroprotoberberine precursor. This key transformation introduces the stereocenter at the C-13a position with high enantiomeric excess (ee).

The overall synthetic workflow can be summarized as follows:

Caption: General workflow for the synthesis of this compound.

The crucial step in this sequence is the asymmetric transfer hydrogenation, which is catalyzed by a chiral Ru(II) complex. The catalyst, typically of the form RuCl--INVALID-LINK--, facilitates the transfer of hydrogen from a hydrogen donor (e.g., formic acid/triethylamine (B128534) mixture) to the C=N bond of the dihydroprotoberberine intermediate in a highly stereocontrolled manner.

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The mechanism of the Noyori-type asymmetric transfer hydrogenation is well-established and proceeds through a concerted outer-sphere pathway.

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Quantitative Data Summary

The following table summarizes typical quantitative data expected for the key asymmetric transfer hydrogenation step in the synthesis of related tetrahydroprotoberberine alkaloids, which can be extrapolated for the synthesis of this compound.

| Precursor | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| Dihydroprotoberberine | RuCl--INVALID-LINK-- | 1-2 | Formic Acid/Triethylamine | 25-40 | 12-24 | 85-95 | >98 |

| 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | Ru-catalyst | Not specified | Not specified | Not specified | Not specified | 77.0 | 99.67 |

Data for the second entry is for the synthesis of a precursor to (S)-isocorydine and serves as a reference.

Experimental Protocols

Protocol 1: Synthesis of the Prochiral Dihydroprotoberberine Precursor

This protocol describes a general procedure for the synthesis of the prochiral enamine precursor for this compound via a Bischler-Napieralski and subsequent Pictet-Spengler reaction.

Materials:

-

Substituted β-phenethylamine derivative

-

Substituted phenylacetyl chloride derivative

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (B52724) (anhydrous)

-

Formaldehyde (B43269) (37% aqueous solution)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Amide Formation: To a solution of the substituted β-phenethylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM at 0 °C, add the substituted phenylacetyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting amide by recrystallization or column chromatography.

-

Bischler-Napieralski Cyclization: Dissolve the amide (1.0 equiv) in anhydrous acetonitrile and cool to 0 °C. Add phosphorus oxychloride (2.0 equiv) dropwise. Warm the reaction to reflux and stir for 2-4 hours. Cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and concentrated ammonium (B1175870) hydroxide. Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline.

-

Pictet-Spengler Reaction: Dissolve the crude dihydroisoquinoline (1.0 equiv) in DCM. Add formaldehyde (3.0 equiv, 37% aqueous solution) followed by trifluoroacetic acid (1.5 equiv). Stir the reaction at room temperature for 12-16 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the dihydroprotoberberine precursor.

Protocol 2: Enantioselective Asymmetric Transfer Hydrogenation

This protocol details the key enantioselective step to produce this compound.

Materials:

-

Dihydroprotoberberine precursor (from Protocol 1)

-

RuCl--INVALID-LINK-- catalyst

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Chiral High-Performance Liquid Chromatography (HPLC) column for ee determination

Procedure:

-

Catalyst and Reagent Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Hydrogenation Reaction: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the dihydroprotoberberine precursor (1.0 equiv) in the formic acid/triethylamine mixture. Add the RuCl--INVALID-LINK-- catalyst (0.01-0.02 equiv).

-

Reaction Monitoring: Stir the reaction mixture at 25-40 °C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate to neutralize the excess acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification and Characterization: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess of the final product by chiral HPLC analysis.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through a late-stage asymmetric transfer hydrogenation using a Noyori-type chiral ruthenium catalyst. This method provides high yields and excellent enantioselectivity, making it a valuable tool for the preparation of this and other biologically important tetrahydroprotoberberine alkaloids. The detailed protocols provided herein offer a practical guide for researchers in the fields of organic synthesis and medicinal chemistry.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Evolution of two routes for asymmetric total synthesis of tetrahydroprotoberberine alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. cytothesis.us [cytothesis.us]

- 5. nobelprize.org [nobelprize.org]